2,3,3-Trichloroacrylic acid
Overview
Description
2,3,3-Trichloroacrylic acid is a chemical compound with the CAS Number: 2257-35-4 . It has a molecular weight of 175.4 and its molecular formula is C3HCl3O2 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for 2,3,3-Trichloroacrylic acid is 2,3,3-trichloroacrylic acid . The InChI code for this compound is 1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8) . The InChI key is WMUBNWIGNSIRDH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3,3-Trichloroacrylic acid has a boiling point of 72-74°C . The density of this compound is 1.8±0.1 g/cm3 . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 50.5±6.0 kJ/mol . The flash point is 79.0±25.9 °C . The index of refraction is 1.549 .Scientific Research Applications
Phase Transition Studies
2,3,3-Trichloroacrylic acid has been studied for its phase transition properties. Fleck, Göckel, and Weiss (1987) investigated this compound through DTA, 35 Cl-NQr, pyroelectric, and dielectric measurements, revealing significant structural changes during the phase transition due to the hydrogen system (Fleck, Göckel, & Weiss, 1987).
Chemical Synthesis Applications
Trichloroacrylic acid has been utilized in various chemical synthesis processes. For example, Firouzabadi, Iranpoor, and Hazarkhani (2002) demonstrated its use as a catalyst for transthioacetalization of diacetals and for efficient deprotection of thioacetals to carbonyl compounds (Firouzabadi, Iranpoor, & Hazarkhani, 2002). Additionally, Cardinal and Voyer (2016) reported a novel strategy to produce 2,3,3-triarylacrylic acid esters using Suzuki–Miyaura coupling reactions (Cardinal & Voyer, 2016).
NQR Spectroscopy Studies
The compound's properties have also been explored using NQR spectroscopy. Wulfsberg, Weiden, and Weiss (1990) investigated the 35Cl NQR spectrum of trichloroacrylic acid, providing insights into its electronic structure and phase transition behavior (Wulfsberg, Weiden, & Weiss, 1990).
Luminescent Material Design
2-Hydroxynicotinic acid modified by 3-(triethoxysilyl)-propyl isocyanate (TESPIC) and prepared as organic-inorganic molecular-based hybrid material shows potential for creating luminescent materials. Wang and Yan (2006) characterized the photophysical properties of these hybrids, noting efficient intramolecular energy transfer processes (Wang & Yan, 2006).
Chlorine Decay and DBP Formation Studies
Research by Chang, Chiang, Chao, and Lin (2006) focused on the relationship between chlorine decay and disinfection by-products (DBP) formation, including trichloromethane (TCM) and chloroacetic acid (CAA), in the presence of model compounds with functional groups like OH and COOH (Chang, Chiang, Chao, & Lin, 2006).
Environmental Applications
The electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media through peroxi-coagulation has been explored by Boye, Dieng, and Brillas (2003). This study contributes to understanding efficient methods for treating acidic solutions containing chlorophenoxyacetic acids (Boye, Dieng, & Brillas, 2003).
Safety And Hazards
2,3,3-Trichloroacrylic acid is considered hazardous . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,3,3-trichloroprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBNWIGNSIRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177093 | |
Record name | 2,3,3-Trichloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trichloroacrylic acid | |
CAS RN |
2257-35-4 | |
Record name | 2,3,3-Trichloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2257-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trichloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3-Trichloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trichloroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trichloroacrylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682D8NWU8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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